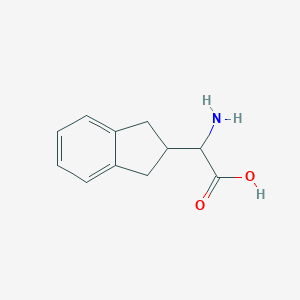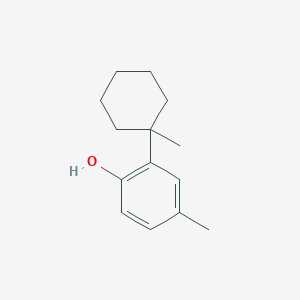
2-Naphthaldehyde, 1,4-dimethyl-3-(o-formylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthaldehyde, 1,4-dimethyl-3-(o-formylphenyl)-, also known as NADA, is an organic compound that belongs to the family of naphthaldehyde derivatives. NADA has been found to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.
Mechanism Of Action
The mechanism of action of 2-Naphthaldehyde, 1,4-dimethyl-3-(o-formylphenyl)- is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes. 2-Naphthaldehyde, 1,4-dimethyl-3-(o-formylphenyl)- has been found to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. It also inhibits the activity of COX-2, an enzyme involved in the production of prostaglandins, which play a role in inflammation. 2-Naphthaldehyde, 1,4-dimethyl-3-(o-formylphenyl)- has also been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical And Physiological Effects
2-Naphthaldehyde, 1,4-dimethyl-3-(o-formylphenyl)- has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are involved in the development of various diseases such as cancer, diabetes, and cardiovascular disease. 2-Naphthaldehyde, 1,4-dimethyl-3-(o-formylphenyl)- has also been found to have neuroprotective effects by reducing neuronal damage and improving cognitive function. Additionally, 2-Naphthaldehyde, 1,4-dimethyl-3-(o-formylphenyl)- has been found to have antidiabetic effects by improving glucose metabolism and insulin sensitivity.
Advantages And Limitations For Lab Experiments
2-Naphthaldehyde, 1,4-dimethyl-3-(o-formylphenyl)- has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its various biological activities. However, there are also some limitations to using 2-Naphthaldehyde, 1,4-dimethyl-3-(o-formylphenyl)- in lab experiments. It is a highly reactive compound and can undergo oxidation and degradation, which can affect its biological activity. Additionally, 2-Naphthaldehyde, 1,4-dimethyl-3-(o-formylphenyl)- has poor solubility in water, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of 2-Naphthaldehyde, 1,4-dimethyl-3-(o-formylphenyl)-. One area of research is to investigate its potential as a therapeutic agent for various diseases such as cancer, diabetes, and neurodegenerative diseases. Another area of research is to explore its mechanism of action in more detail, particularly its interactions with various signaling pathways and enzymes. Additionally, there is a need to develop more efficient methods for synthesizing and purifying 2-Naphthaldehyde, 1,4-dimethyl-3-(o-formylphenyl)-, as well as improving its solubility in water. Overall, the study of 2-Naphthaldehyde, 1,4-dimethyl-3-(o-formylphenyl)- has the potential to lead to the development of new and effective therapies for various diseases.
Synthesis Methods
2-Naphthaldehyde, 1,4-dimethyl-3-(o-formylphenyl)- can be synthesized using a simple and efficient method. The synthesis involves the condensation reaction between 2-naphthol and p-tolualdehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent such as ethanol or methanol at room temperature, and the resulting product is purified by recrystallization.
Scientific Research Applications
2-Naphthaldehyde, 1,4-dimethyl-3-(o-formylphenyl)- has been extensively studied for its various biological activities. It has been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. 2-Naphthaldehyde, 1,4-dimethyl-3-(o-formylphenyl)- has also been shown to have antitumor activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, 2-Naphthaldehyde, 1,4-dimethyl-3-(o-formylphenyl)- has been found to have antimicrobial activity against a wide range of bacteria and fungi.
properties
CAS RN |
15215-98-2 |
|---|---|
Product Name |
2-Naphthaldehyde, 1,4-dimethyl-3-(o-formylphenyl)- |
Molecular Formula |
C20H16O2 |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
3-(2-formylphenyl)-1,4-dimethylnaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C20H16O2/c1-13-16-8-5-6-9-17(16)14(2)20(19(13)12-22)18-10-4-3-7-15(18)11-21/h3-12H,1-2H3 |
InChI Key |
BSTIWWOHCWCDNU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=CC=CC=C12)C)C3=CC=CC=C3C=O)C=O |
Canonical SMILES |
CC1=C(C(=C(C2=CC=CC=C12)C)C3=CC=CC=C3C=O)C=O |
Other CAS RN |
15215-98-2 |
synonyms |
1,4-Dimethyl-3-(2-formylphenyl)-2-naphthaldehyde |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



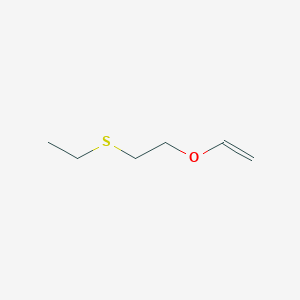
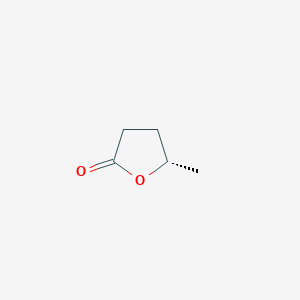
![2H-1,3-Thiazine-6-carboxylic acid, 3,4-dihydro-2-[(o-methoxyphenyl)imino]-4-oxo-, methyl ester](/img/structure/B98526.png)
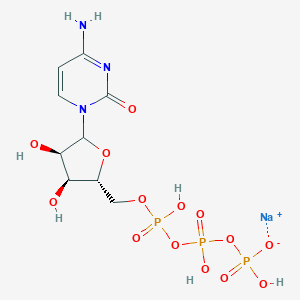


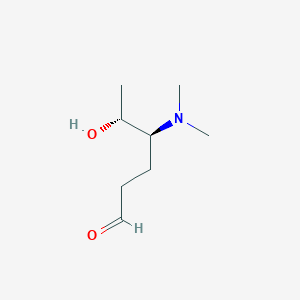
![5'-methoxy-N-(4-methoxyphenyl)spiro[cyclohexane-1,3'-indole]-2'-carboxamide](/img/structure/B98538.png)


